Ethyl hydrazinoacetate hydrochloride

Overview

Description

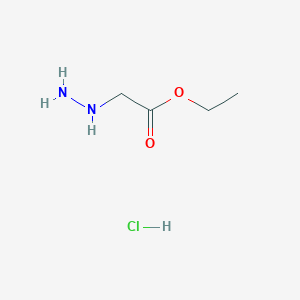

Ethyl hydrazinoacetate hydrochloride is an organic compound with the molecular formula C4H11ClN2O2. It is a hydrochloride salt of ethyl hydrazinoacetate, which is a derivative of hydrazine. This compound is known for its use as an intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hydrazinoacetate hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of chloroacetic acid with hydrazine hydrate in the presence of an alkali, such as sodium hydroxide, to form sodium hydrazinoacetate. This intermediate is then esterified with ethanol in the presence of dry hydrogen chloride to yield this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves mixing and heating chloroacetic acid, hydrazine hydrate, and alkali, followed by esterification with ethanol and hydrogen chloride. The product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Ethyl hydrazinoacetate hydrochloride undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazine moiety.

Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones and may require acidic or basic conditions.

Substitution Reactions: Often involve halogenated compounds and may require a base to facilitate the reaction.

Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed

Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Oxidized or Reduced Products: Depending on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Ethyl hydrazinoacetate hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. It has been utilized in the preparation of novel copper(II) complexes, which are condensation derivatives of heterocyclic aldehydes such as 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde. These complexes exhibit potential biological activities, making them valuable in drug development .

Coordination Chemistry

The compound has been instrumental in coordination chemistry, particularly in forming metal complexes that display unique magnetic and antibacterial properties. Research has shown that copper(II) complexes derived from this compound can exhibit interesting structural and functional characteristics, including X-ray crystallography studies that reveal their intricate molecular arrangements .

Antibacterial Activity

Studies have indicated that some metal complexes derived from this compound possess antibacterial properties. For example, palladium(II) complexes formed with this compound have been evaluated for their cytotoxic activity against various bacterial strains, suggesting its potential use in developing new antibacterial agents .

Case Study 1: Synthesis of Copper(II) Complexes

In a study published in Inorganica Chimica Acta, researchers synthesized several copper(II) complexes using this compound as a ligand. The resulting compounds were characterized using spectroscopic methods and showed promising antibacterial activity against Gram-positive bacteria. This research highlights the compound's role as a versatile ligand in coordination chemistry .

Case Study 2: Anticancer Properties

Another significant study investigated the anticancer properties of palladium(II) complexes derived from this compound. The results indicated that these complexes exhibited selective cytotoxicity towards cancer cell lines, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of ethyl hydrazinoacetate hydrochloride is primarily related to its ability to form hydrazones and other derivatives. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their chemical and biological properties. The hydrazine moiety can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl hydrazinoacetate hydrochloride can be compared with other similar compounds, such as:

Methyl hydrazinocarboxylate: Similar in structure but with a methyl group instead of an ethyl group.

Phenylhydrazine: Contains a phenyl group instead of an ethyl group.

Hydrazino-acetic acid ethyl ester: Similar but without the hydrochloride salt form.

Uniqueness

This compound is unique due to its specific combination of the ethyl ester and hydrazine moieties, which confer distinct reactivity and properties. This makes it particularly useful in the synthesis of complex nitrogen-containing compounds .

Biological Activity

Ethyl hydrazinoacetate hydrochloride is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, applications, and relevant research findings.

Overview of this compound

This compound serves as an important intermediate in organic synthesis, particularly in the production of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals. Its utility stems from its ability to facilitate the formation of various biologically active molecules through its reactive hydrazine functional group .

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetic acid with sodium hydroxide to form sodium chloroacetate, which is then reacted with hydrazine hydrate. This process is followed by esterification to yield the desired product . The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a novel palladium(II) complex derived from ethyl hydrazinoacetate showed significant cytotoxic activity against human leukemia (HL-60) and glioma (U251) cell lines. The mechanism of action was primarily through the induction of apoptosis, making it comparable to established chemotherapeutic agents like cisplatin .

Antioxidant Activity

Research indicates that compounds derived from ethyl hydrazinoacetate exhibit strong antioxidant properties. These compounds have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . The antioxidant activity can be quantified using various assays, such as DPPH radical scavenging tests.

Study 1: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of various metal complexes with ethyl hydrazinoacetate on cancer cell lines. The results indicated that certain complexes exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those of control treatments. This suggests that modifications to the metal coordination environment can enhance biological activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pd(II) Complex | HL-60 | 15 | Apoptosis induction |

| Zn(II) Complex | U251 | 25 | Oxidative stress modulation |

| Ethyl Hydrazinoacetate | L929 | 30 | Cytotoxicity |

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, derivatives of ethyl hydrazinoacetate were subjected to DPPH assays. The results demonstrated that these compounds could effectively reduce DPPH radical levels, indicating their potential as natural antioxidants.

| Compound | DPPH Scavenging (%) at 100 µM |

|---|---|

| Ethyl Hydrazinoacetate | 85 |

| Control (Ascorbic Acid) | 90 |

Q & A

Basic Research Questions

Q. What is the role of ethyl hydrazinoacetate hydrochloride in heterocyclic compound synthesis?

this compound serves as a versatile hydrazine synthon in constructing nitrogen-containing heterocycles. For example, it reacts with electrophilic partners like acetimidamide to form triazole derivatives via cyclization (e.g., 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid) under mild conditions . It also participates in pyrazolone synthesis through condensation with carbonyl compounds, as seen in Knoevenagel ligation strategies for site-selective peptide immobilization . Typical reaction conditions involve refluxing in ethanol or dioxane with sodium acetate as a base.

Q. What are common impurities encountered during its use, and how can they be mitigated?

A major impurity is the hydrazine adduct (e.g., compound 12 in ), which forms during condensation reactions and precipitates, reducing yield and purity (crude purity ~70%). Polar impurities can be partially removed via crystallization, though this lowers recovery (e.g., 35% yield after crystallization) . To mitigate, avoid isolating unstable intermediates (e.g., intermediate 5 in , which decomposes above 50°C) and prioritize in situ reactions. LC-MS monitoring is recommended to detect transient intermediates .

Q. How does this compound facilitate metal coordination chemistry?

It acts as a ligand precursor in transition-metal complexes. For instance, it forms Pd(II) complexes with N-heteroaromatic hydrazone ligands, where the hydrazine moiety chelates metals via N,O-donor sites. These complexes exhibit cytotoxic activity against cancer cell lines (e.g., HL-60, U251) through apoptosis induction . Similarly, Co(III) complexes derived from this compound adopt chiral octahedral geometries stabilized by hydrogen-bonding networks, relevant to bioinorganic studies .

Q. What are the recommended handling and storage protocols?

The compound is hygroscopic and thermally sensitive. Differential scanning calorimetry (DSC) data indicate decomposition risks above 50°C . Store in airtight containers at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE) during handling due to potential hydrazine residue in commercial batches .

Advanced Research Questions

Q. How can researchers optimize purity in triazole syntheses involving this reagent?

Despite efforts to vary solvents (dioxane, ethanol), additives (acids/bases), and temperature, purification remains challenging due to persistent hydrazine adducts . A proposed solution is in situ generation of reactive intermediates (e.g., acetimidamide) to bypass isolation steps that introduce impurities. For example, reacting intermediate 5 directly with this compound in a one-pot protocol improved yield sustainability .

Q. How does chelate ring size in Pd(II) complexes influence cytotoxic activity?

Complexes with smaller chelate rings (e.g., five-membered from 8-quinolinecarboxaldehyde ligands) exhibit enhanced cytotoxicity compared to larger rings. Density functional theory (DFT) studies correlate smaller rings with optimized lipophilicity and DNA interaction, achieving IC50 values comparable to cisplatin in HL-60 cells . Structural optimization should balance ring size and ligand hydrophobicity for targeted bioactivity.

Q. Why is in situ generation preferred over isolation of intermediates?

Isolation of intermediates like acetimidamide (5 ) poses safety risks (energetic decomposition) and introduces impurities during storage . In situ protocols reduce handling steps, improve reaction efficiency, and minimize side products. For example, templated syntheses of Co(III) complexes achieved 61% yield by avoiding intermediate isolation .

Q. How efficient is this compound in protein bioconjugation compared to other hydrazines?

In yeast display systems, this compound enables hydrazine-mediated protein release but requires prolonged reaction times (3 days) and dialysis to remove excess reagent. Its efficiency is lower than azide-terminated hydrazines, which offer faster kinetics and higher specificity . Optimization of pH (8.0) and buffer composition (MOPS-NaOH with BSA) is critical to minimize nonspecific binding .

Q. What controls regioselectivity in heterocycle formation during drug synthesis?

In lenacapavir synthesis, regioselectivity for pyrazole ring formation is governed by steric and electronic effects. This compound reacts preferentially at the less hindered carbonyl site of trifluoroacetate-derived enolates, directing cyclization to the desired position. Saponification and oxidation steps further refine selectivity .

Properties

IUPAC Name |

ethyl 2-hydrazinylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZRIIPYFPIKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989345 | |

| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-92-2 | |

| Record name | Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6945-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6945-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6945-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrazinoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.